molecular formula C13H17Cl3O2 B11073118 7,7-Dimethylbicyclo[2.2.1]hept-2-yl 3,4,4-trichlorobut-3-enoate

7,7-Dimethylbicyclo[2.2.1]hept-2-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B11073118
M. Wt: 311.6 g/mol
InChI Key: UUPMCMPUNQKSFE-UHFFFAOYSA-N
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Description

7,7-DIMETHYLBICYCLO[221]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE is a complex organic compound characterized by its bicyclic structure and multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 7,7-dimethylbicyclo[2.2.1]hept-2-yl acetate with trichloroacetic acid under controlled conditions to introduce the trichloro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The trichloro group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylbicyclo[2.2.1]hept-2-yl acetate: Shares a similar bicyclic structure but lacks the trichloro group.

    7,7-Dimethylbicyclo[2.2.1]hept-2-yl methanesulfonyl chloride: Contains a methanesulfonyl group instead of the trichloro group.

    7,7-Dimethylbicyclo[2.2.1]hept-2-yl methanamine hydrochloride: Features an amine group, offering different reactivity and applications.

Uniqueness

The presence of the trichloro group in 7,7-DIMETHYLBICYCLO[22

Properties

Molecular Formula

C13H17Cl3O2

Molecular Weight

311.6 g/mol

IUPAC Name

(7,7-dimethyl-2-bicyclo[2.2.1]heptanyl) 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C13H17Cl3O2/c1-13(2)7-3-4-8(13)10(5-7)18-11(17)6-9(14)12(15)16/h7-8,10H,3-6H2,1-2H3

InChI Key

UUPMCMPUNQKSFE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2)OC(=O)CC(=C(Cl)Cl)Cl)C

Origin of Product

United States

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